![molecular formula C21H24Br2N2O3 B12472338 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methyl-N-(4-methylphenyl)butanamide](/img/structure/B12472338.png)
2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methyl-N-(4-methylphenyl)butanamide
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Overview
Description
2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}-3-METHYL-N-(4-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-METHYL-N-(4-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the tricyclic core: This involves cyclization reactions under controlled conditions.
Introduction of bromine atoms: Bromination reactions are carried out using bromine or bromine-containing reagents.
Functional group modifications: Various functional groups are introduced or modified through reactions such as amide formation and methylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-METHYL-N-(4-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of additional functional groups or modification of existing ones.
Reduction: This can be used to remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[521
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-METHYL-N-(4-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)propanamide
- 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoic acid
Uniqueness
2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}-3-METHYL-N-(4-METHYLPHENYL)BUTANAMIDE stands out due to its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H24Br2N2O3 |
---|---|
Molecular Weight |
512.2 g/mol |
IUPAC Name |
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-methyl-N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C21H24Br2N2O3/c1-9(2)18(19(26)24-11-6-4-10(3)5-7-11)25-20(27)14-12-8-13(15(14)21(25)28)17(23)16(12)22/h4-7,9,12-18H,8H2,1-3H3,(H,24,26) |
InChI Key |
QLLATJSJRGLHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C)C)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Origin of Product |
United States |
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